molecular formula C12H10BrClN2OS B4586122 N-(4-bromo-3-chlorophenyl)-N'-(2-furylmethyl)thiourea

N-(4-bromo-3-chlorophenyl)-N'-(2-furylmethyl)thiourea

Cat. No.: B4586122
M. Wt: 345.64 g/mol
InChI Key: LHSIZQNZSCTZTB-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-N'-(2-furylmethyl)thiourea is a useful research compound. Its molecular formula is C12H10BrClN2OS and its molecular weight is 345.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.93857 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Thiourea derivatives, including those related to N-(4-bromo-3-chlorophenyl)-N'-(2-furylmethyl)thiourea, have been extensively studied for their synthesis and structural characterization. A notable example involves the synthesis of N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea derivatives, which were characterized using spectroscopic techniques such as IR, 1H, and 13C NMR, and single crystal X-ray diffraction, revealing insights into their molecular structure and bonding characteristics (Yusof et al., 2010).

Biological Activities

Thiourea derivatives exhibit a range of biological activities, including antimicrobial and antifungal effects. For instance, compounds similar to this compound have shown remarkable antifungal activity against dermatophytes, highlighting their potential as antifungal agents (Suvire et al., 2006). Moreover, thiourea derivatives have been evaluated for their urease inhibitory activity, indicating their potential use in treating gastrointestinal ulcers (Mumtaz et al., 2018).

Material Science Applications

In material science, thiourea derivatives, including those similar to this compound, have been used in the synthesis of novel composite materials for environmental applications. For example, a thiourea-modified magnetic ion-imprinted chitosan/TiO2 composite was developed for the simultaneous removal of cadmium and 2,4-dichlorophenol, showcasing the utility of thiourea derivatives in creating efficient adsorbents for pollutant removal (Chen et al., 2012).

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2OS/c13-10-4-3-8(6-11(10)14)16-12(18)15-7-9-2-1-5-17-9/h1-6H,7H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSIZQNZSCTZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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